4-[3-(Benzyloxy)propyl]piperidin-4-olhydrochloride

Medicinal Chemistry CNS Drug Design Physicochemical Property Optimization

Researchers synthesizing CNS-targeted GPCR ligands often face limited availability of building blocks that combine a tertiary alcohol, a free secondary amine, and an extended benzyloxyalkyl linker in a single scaffold. This 4-[3-(benzyloxy)propyl]piperidin-4-ol hydrochloride (CAS 2731007-99-9) resolves that gap. - Enables direct N-functionalization for rapid SAR exploration of D4 receptor antagonists (>30-fold D4R selectivity demonstrated for the benzyloxypiperidine class) and H3 receptor modulators. - Balanced CNS drug-like properties (TPSA ~41.5 Ų, 2 HBD, 3 HBA) make it an ideal fragment for FBDD campaigns targeting GPCRs. - Free amine serves as a primary vector for fragment growing or linking, supporting both focused library synthesis and lead optimization. In stock for immediate dispatch.

Molecular Formula C15H24ClNO2
Molecular Weight 285.81 g/mol
Cat. No. B13631725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(Benzyloxy)propyl]piperidin-4-olhydrochloride
Molecular FormulaC15H24ClNO2
Molecular Weight285.81 g/mol
Structural Identifiers
SMILESC1CNCCC1(CCCOCC2=CC=CC=C2)O.Cl
InChIInChI=1S/C15H23NO2.ClH/c17-15(8-10-16-11-9-15)7-4-12-18-13-14-5-2-1-3-6-14;/h1-3,5-6,16-17H,4,7-13H2;1H
InChIKeyBRXOETICRLKBTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[3-(Benzyloxy)propyl]piperidin-4-ol Hydrochloride: Core Profile for Informed Procurement


4-[3-(Benzyloxy)propyl]piperidin-4-ol hydrochloride (CAS 2731007-99-9) is a synthetic piperidin-4-ol derivative belonging to the benzyloxyalkylpiperidine class. Its structure features a tertiary alcohol at the piperidine 4-position and a benzyloxypropyl side chain, yielding a molecular formula of C₁₅H₂₄ClNO₂ with a molecular weight of 285.81 g/mol . This compound is primarily employed as a versatile building block in medicinal chemistry for the synthesis of CNS-targeted small molecules, including dopamine D4 receptor antagonists and histamine H3 receptor modulators.

Why 4-[3-(Benzyloxy)propyl]piperidin-4-ol Hydrochloride Cannot Be Swapped with Simpler Benzyloxypiperidines


Despite sharing a benzyloxy-piperidine core, 4-[3-(benzyloxy)propyl]piperidin-4-ol hydrochloride is not interchangeable with simpler building blocks like 4-benzyloxypiperidine or its N-substituted analogs. The target compound uniquely combines a tertiary alcohol, a free secondary amine, and a three-carbon benzyloxypropyl linker. This specific arrangement fundamentally alters its hydrogen-bonding capacity, lipophilicity, and synthetic utility compared to analogs. For instance, 4-benzyloxypiperidine hydrochloride lacks the tertiary alcohol, resulting in a lower topological polar surface area (21.3 Ų) and fewer hydrogen bond donors, which directly impacts pharmacokinetic profiles and receptor-binding modalities [1]. Class-level studies further demonstrate that chain elongation of the 4-alkoxy substituent in related 4-hydroxypiperidine scaffolds can shift functional potency (pA₂) from antagonists toward agonists at histamine H3 receptors, underscoring that even minor structural variations are functionally critical and cannot be assumed equivalent [2].

Quantitative Differentiation of 4-[3-(Benzyloxy)propyl]piperidin-4-ol Hydrochloride vs. Closest Analogs


Hydrogen Bond Donor/Acceptor Count vs. 4-Benzyloxypiperidine Hydrochloride

The presence of a tertiary alcohol at the 4-position of the piperidine ring provides the target compound with an additional hydrogen bond donor compared to 4-benzyloxypiperidine hydrochloride, which lacks this hydroxyl group. This structural feature is crucial for enhancing target engagement or improving solubility profiles in lead optimization [1].

Medicinal Chemistry CNS Drug Design Physicochemical Property Optimization

Topological Polar Surface Area (TPSA) Differentiation vs. 4-Benzyloxypiperidine Hydrochloride

The addition of a tertiary alcohol and an extended propyl ether chain substantially increases the topological polar surface area (TPSA) of the target compound relative to 4-benzyloxypiperidine hydrochloride. This TPSA shift has direct implications for passive membrane permeability and oral bioavailability parameters, as predicted by standard drug-likeness models [1].

Drug Metabolism Pharmacokinetics Lipinski's Rule of Five

Class-Level Dopamine D4 Receptor (D4R) Selectivity and Metabolic Stability Advantage

The target compound belongs to the 3-/4-benzyloxypiperidine scaffold, which has been robustly characterized as a source of selective dopamine D4 receptor (D4R) antagonists. This scaffold demonstrates >30-fold selectivity for D4R over other dopamine receptor subtypes (D1, D2, D3, D5) and exhibits superior in vitro and in vivo stability compared to previously reported D4R antagonists. In contrast, simpler analogs like 4-benzylpiperidine act as non-selective monoamine releasers, lacking this specific D4R antagonist profile [1].

Parkinson's Disease L-DOPA-Induced Dyskinesia GPCR Selectivity

Impact of 3-Carbon Chain Elongation on Histamine H3 Receptor Functional Activity

Research on 4-hydroxypiperidine-based H3 receptor antagonists demonstrates that chain elongation between the piperidine nitrogen and the lipophilic residue significantly modulates functional antagonist/inverse agonist potency. For example, the benzyl derivative of N-propylpentan-1-amine (shorter linker) exhibited a pA₂ of 7.79 at the guinea pig H3 receptor, while chain elongation in analogous structures shifted pA₂ values, sometimes converting antagonist profiles [1]. The target compound's 3-carbon benzyloxypropyl chain provides a linker length that is neither too short nor too long, offering a balanced profile for further medicinal chemistry optimization.

Histamine H3 Receptor CNS Disorders Structure-Activity Relationship

Synthetic Handle Advantage: Free Tertiary Alcohol and Secondary Amine vs. Fully Substituted Analogs

The target compound provides two orthogonal synthetic handles: a free secondary amine for N-alkylation or amide coupling, and a tertiary alcohol for carbamate formation or further functionalization. In contrast, 1-benzyl-4-benzyloxypiperidine (CAS 184919-84-4) has both the nitrogen and the alcohol blocked, rendering it unusable as a diversification point without deprotection steps . This makes 4-[3-(benzyloxy)propyl]piperidin-4-ol hydrochloride a more versatile and efficient choice for library synthesis.

Parallel Synthesis Late-Stage Functionalization Medicinal Chemistry

Optimal Research and Industrial Deployment Scenarios for 4-[3-(Benzyloxy)propyl]piperidin-4-ol Hydrochloride


Synthesis of Selective Dopamine D4 Receptor Antagonists for Parkinson's Disease Research

Leverage the benzyloxypiperidine scaffold's established >30-fold D4R selectivity [1] to design and synthesize novel antagonists targeting L-DOPA-induced dyskinesias. The intact tertiary alcohol and secondary amine of this hydrochloride building block allow for rapid analog generation to improve upon existing D4R lead compounds (e.g., Compound 1, Ki = 5.8 nM [1]) without introducing undesired polypharmacology.

Optimization of Non-Imidazole Histamine H3 Receptor Modulators

Utilize the compound as a core intermediate to explore the SAR of chain length on H3 receptor functional activity. Studies show that the 4-hydroxy group and N-substitution significantly impact antagonist/inverse agonist potency (pA₂ range: 7.79–8.47) [2]. The target compound's free amine allows for direct N-functionalization to map the pharmacophore requirements for CNS-penetrant H3 antagonists.

CNS-Focused Fragment-Based Drug Discovery (FBDD)

Employ this building block as a privileged fragment in CNS libraries. Its balanced TPSA (~41.5 Ų), 2 HBDs, and 3 HBAs are within optimal CNS drug space, contrasting with simpler 4-benzyloxypiperidine fragments (TPSA 21.3 Ų) that may lack key recognition features [3]. The free amine serves as a primary vector for fragment growing or linking, making it an ideal choice for FBDD campaigns targeting GPCRs.

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